molecular formula C11H16S B12862800 4-(3-Methyl-butyl)-benzenethiol

4-(3-Methyl-butyl)-benzenethiol

Cat. No.: B12862800
M. Wt: 180.31 g/mol
InChI Key: YZSLRTFZEUDLDQ-UHFFFAOYSA-N
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Description

4-(3-Methyl-butyl)-benzenethiol is a benzenethiol derivative featuring a para-substituted branched alkyl chain (3-methyl-butyl) attached to the aromatic ring. The compound’s structure comprises a benzene core with a thiol (-SH) group at the para position and a 3-methyl-butyl substituent (-CH2CH(CH2CH3)CH2-). This alkyl group introduces steric bulk and electron-donating inductive effects, influencing its chemical reactivity, solubility, and physical properties.

Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

4-(3-methylbutyl)benzenethiol

InChI

InChI=1S/C11H16S/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3

InChI Key

YZSLRTFZEUDLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-butyl)-benzenethiol typically involves the alkylation of thiophenol with 3-methyl-1-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

On an industrial scale, the production of 4-(3-Methyl-butyl)-benzenethiol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-butyl)-benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(3-Methyl-butyl)-benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-butyl)-benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Photocatalytic Oxidation Rates of Substituted Benzenethiols
Substituent Reaction Time (min) Conversion (%)
-OCH3 (para) 30 95
-CH3 45 90
-H (benzenethiol) 60 85
-CF3 120 60

Key Insight : Electron-donating groups accelerate disulfide formation, while strong electron-withdrawing groups (-CF3) hinder reactivity.

Biological Activity

4-(3-Methyl-butyl)-benzenethiol, a compound belonging to the class of benzenethiols, exhibits a range of biological activities that have garnered attention in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-Methyl-butyl)-benzenethiol features a thiol group (-SH) attached to a benzene ring, with a branched alkyl chain (3-methylbutyl) contributing to its hydrophobic characteristics. This structure allows for various interactions with biological molecules, influencing its activity.

The biological activity of 4-(3-Methyl-butyl)-benzenethiol is primarily attributed to its ability to form covalent bonds with electrophilic centers in proteins and enzymes. The thiol group can modify the function of these biomolecules, while the aromatic ring facilitates π-π interactions with other aromatic systems, enhancing binding affinity and specificity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-(3-Methyl-butyl)-benzenethiol. For example, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth:

CompoundMIC (mg/mL)Target Organism
4-(3-Methyl-butyl)-benzenethiol6.72E. coli
6.63S. aureus

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, 4-(3-Methyl-butyl)-benzenethiol has been investigated for its anti-inflammatory effects. Studies show that compounds in the same class can inhibit carrageenan-induced paw edema in animal models, indicating potential therapeutic applications in inflammatory conditions .

Study on Antimicrobial Effects

A study conducted on the volatile organic compounds produced by respiratory pathogens demonstrated that 4-(3-Methyl-butyl)-benzenethiol was among the compounds detected. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the headspace of cultures infected with pathogens like S. aureus. The results confirmed the presence of this compound as a significant VOC associated with microbial metabolism .

In Vivo Anti-inflammatory Study

In vivo experiments involving carrageenan-induced edema showed that similar benzenesulfonamide derivatives exhibited significant reductions in inflammation markers. Although specific data for 4-(3-Methyl-butyl)-benzenethiol is limited, its structural similarities suggest potential efficacy in reducing inflammation .

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